7-(Trifluoromethyl)chroman-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7F3O2 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-4H-chromen-3-one |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-2,4H,3,5H2 |
InChI Key |
QOHHNQSCYQBESR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 7 Trifluoromethyl Chroman 3 One
Intrinsic Reactivity of the Chroman-3-one (B94795) Core
The chroman-3-one core possesses several reactive sites that allow for diverse chemical modifications. The primary centers of reactivity are the carbonyl group at the C3-position and the adjacent methylene (B1212753) group (C2 and C4). The reactivity of this core is analogous in some respects to its more commonly studied isomer, chroman-4-one.
The ketone at C3 can undergo typical carbonyl reactions, such as nucleophilic additions and reductions. The adjacent C2 and C4 positions are susceptible to enolization and subsequent reactions, although the C4 position, being adjacent to the oxygen-bearing aromatic ring, is more commonly the site of enolate formation. Gold-catalyzed oxidation of corresponding propargyl aryl ethers represents a modern approach to constructing the chroman-3-one skeleton. researchgate.net
Furthermore, the chroman framework can be constructed through stereoselective organocatalytic methods. For instance, domino Michael/hemiacetalization reactions of specific phenols and aldehydes can yield functionalized chromane (B1220400) derivatives, which can then be oxidized to the corresponding chromanones. nih.gov This highlights the accessibility of the core structure for further derivatization. The general reactivity of the chroman-4-one scaffold, which involves modifications at various positions, provides a basis for understanding the potential transformations of the chroman-3-one core. gu.se
Transformations Involving the Trifluoromethyl Substituent
The trifluoromethyl (-CF3) group is one of the most stable and robust functional groups in organic chemistry, and direct transformations of the C-F bonds are rare and require harsh conditions. Its primary role is to modulate the electronic properties and reactivity of the chroman-3-one molecule. The potent electron-withdrawing nature of the -CF3 group significantly influences the reactivity of the entire scaffold. researchgate.net
Key influences of the trifluoromethyl group include:
Increased Electrophilicity: It enhances the electrophilic character of the aromatic ring and the carbonyl carbon, making them more susceptible to nucleophilic attack.
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, a property often exploited in the design of bioactive compounds. cymitquimica.com
Acidity of N-H Bonds: In derivatives containing N-H bonds, such as pyrazole-fused chromanones, the -CF3 group can increase the acidity of the proton, influencing subsequent reactions.
While the -CF3 group itself is typically inert, its presence is crucial for directing the course of reactions on other parts of the molecule. For example, in reactions of 2-(trifluoromethyl)chromones, the -CF3 group stabilizes intermediates and influences the regioselectivity of nucleophilic attacks. sci-hub.secore.ac.uk
Utility of 7-(Trifluoromethyl)chroman-3-one as a Synthetic Intermediate
The combination of the reactive chroman-3-one core and the modulating effects of the trifluoromethyl group makes this compound a valuable intermediate for the synthesis of more complex heterocyclic systems.
The chromanone framework serves as an excellent starting point for constructing polycyclic molecules through reactions that engage the ketone and adjacent carbons. Condensation reactions with bifunctional nucleophiles are a common strategy to build new rings onto the chroman-3-one scaffold.
For example, chromanones can react with hydrazine (B178648) derivatives to yield fused pyrazole (B372694) systems. The reaction of (E)-3-benzylidene-chroman-4-ones with semicarbazide (B1199961) or thiosemicarbazide (B42300) leads to the stereospecific formation of benzopyrano[4,3-c]pyrazoles. researchgate.net This demonstrates a key pathway where the C3-carbonyl (or a derivative thereof) and the C4-position are involved in cyclization. Similarly, this compound can be envisioned as a precursor to analogous fused heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, by reacting it with appropriate dinucleophiles.
The reaction of related 2-(trifluoromethyl)chromones with cyanoacetamides in the presence of sodium ethoxide yields 6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitriles, showcasing a ring-opening and recyclization sequence to form a new heterocyclic system. sci-hub.se
Table 1: Examples of Fused Heterocycles from Chromanone Precursors
| Chromanone Derivative | Reagent(s) | Product | Reference |
|---|---|---|---|
| (E)-3-Benzylidene-chroman-4-one | Semicarbazide / Thiosemicarbazide | Benzopyrano[4,3-c]pyrazole derivatives | researchgate.net |
| 2-(Trifluoromethyl)chromone | Cyanoacetamide, NaOEt | 6-(2-Hydroxyphenyl)-4-(trifluoromethyl)-2-pyridone | sci-hub.se |
| 2-(Trifluoromethyl)chromone | Ethyl cyanoacetate, NaOEt | 7-Hydroxy-9-(trifluoromethyl)-6H-benzo[c]chromen-6-one | sci-hub.se |
While this compound itself is a saturated heterocycle, it can be readily converted to the corresponding α,β-unsaturated chromene derivative. These trifluoromethylated chromenes are potent Michael acceptors, readily undergoing conjugate additions with a wide range of nucleophiles. The presence of the electron-withdrawing nitro group, often installed at the 3-position in synthetic schemes, further activates the double bond for nucleophilic attack. chim.it
Trifluoromethylated 3-nitro-2H-chromenes react with various nucleophiles, including enamines, nitromethane, and anilines, in 1,4-conjugate addition reactions. chim.it These reactions are often highly stereoselective, with the bulky trifluoromethyl group at the C2 position directing the approach of the nucleophile. For instance, the addition of 1-morpholinocyclopentene to 2-trifluoromethyl-3-nitro-2H-chromenes proceeds stereoselectively to yield the cis-trans product. chim.it
This reactivity makes the chroman-3-one scaffold a masked precursor for complex chromane derivatives. A synthetic sequence could involve the formation of a 3-nitro-2H-chromene from this compound, followed by a Michael addition to introduce functionality at the C4 position, and subsequent reduction of the nitro group to an amine, which can be further functionalized.
Table 2: Conjugate Addition Reactions on Trifluoromethylated Chromenes
| Chromene Substrate | Nucleophile | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 3-Nitro-2-(trifluoromethyl)-2H-chromene | 1-Morpholinocyclopentene | Michael Addition | Substituted 3-nitrochromane | chim.it |
| 3-Nitro-2-phenyl-2-(trifluoromethyl)-chromene | Nitromethane | 1,4-Addition | Substituted 3-nitrochromane | chim.it |
| 3-Nitro-2-phenyl-2-(trifluoromethyl)-chromene | Aniline | 1,4-Addition | Substituted 3-nitrochromane | chim.it |
Advanced Spectroscopic Characterization and Computational Investigations
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic analysis is fundamental to the characterization of 7-(Trifluoromethyl)chroman-3-one, providing insights into its atomic connectivity, functional groups, and electronic environment.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and probing the environment of the fluorine atoms.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the benzene (B151609) ring would appear as a complex multiplet or as distinct doublets and doublet of doublets, influenced by the electron-withdrawing trifluoromethyl group. The two methylene (B1212753) groups of the chroman ring (at positions 2 and 4) would likely exhibit signals in the aliphatic region. The protons at C4 are adjacent to the carbonyl group and would appear as a singlet, while the protons at C2, adjacent to the ether oxygen, would also present as a singlet.
¹³C NMR: The carbon NMR spectrum would provide confirmation of the carbon skeleton. Key signals would include the carbonyl carbon (C3) at a downfield chemical shift, the carbon attached to the trifluoromethyl group (C7) showing a quartet due to C-F coupling, and the carbons of the CF₃ group itself. The remaining aromatic and aliphatic carbons would also exhibit distinct signals.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and electronic environment of the trifluoromethyl group. A single, sharp signal is expected, characteristic of a CF₃ group attached to an aromatic ring. rsc.org The chemical shift of this signal provides information about the electron density of the aromatic system. nih.gov
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.5-7.8 | m | Aromatic protons |
| ¹H | 4.6 | s | -CH₂- (C2) |
| ¹H | 3.8 | s | -CH₂- (C4) |
| ¹³C | ~195 | s | C=O (C3) |
| ¹³C | 120-150 | m | Aromatic carbons |
| ¹³C | ~124 | q | -CF₃ |
| ¹³C | ~70 | s | -CH₂- (C2) |
| ¹³C | ~45 | s | -CH₂- (C4) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. scialert.net
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1680-1700 cm⁻¹. scifiniti.com Strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. Other significant absorptions would include C-H stretching of the aromatic and aliphatic groups, aromatic C=C stretching, and the C-O-C stretching of the ether linkage in the chroman ring. scifiniti.com
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching modes may also be observed.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| C=O Stretch (Ketone) | 1680-1700 | IR (Strong) |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| C-F Stretch | 1100-1350 | IR (Strong) |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to show absorptions corresponding to π→π* transitions of the aromatic system and n→π* transitions of the carbonyl group. mdpi.com The presence of the trifluoromethyl group, an electron-withdrawing substituent, can cause a slight shift in the absorption maxima (λmax) compared to the unsubstituted chromanone. nih.gov
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) |
|---|---|
| π→π* | ~250-280 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.
Molecular Ion: The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule.
Fragmentation Pattern: Characteristic fragmentation pathways would likely include the loss of a CO molecule from the ketone (alpha-cleavage), fragmentation of the heterocyclic ring, and potentially the loss of the trifluoromethyl radical (•CF₃). The fragmentation pattern provides a fingerprint that helps to confirm the proposed structure.
For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and the conformation of the chroman ring system. researchgate.net The analysis would confirm the connectivity and reveal the solid-state packing of the molecules. The dihydropyranone ring of the chroman system is expected to adopt a non-planar conformation, such as a half-chair or sofa form.
Table 4: Typical Bond Lengths from X-ray Crystallography for Related Structures
| Bond | Typical Length (Å) |
|---|---|
| C=O | 1.21 - 1.23 |
| C-F | 1.33 - 1.36 nih.gov |
| Aromatic C-C | 1.38 - 1.41 |
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational methods, particularly Density Functional Theory (DFT), are employed to complement and predict the experimental spectroscopic data. d-nb.inforesearchgate.net DFT calculations can provide:
Optimized Geometry: The lowest energy conformation of the molecule can be calculated, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data. nih.gov
Vibrational Frequencies: Theoretical IR and Raman spectra can be simulated. The calculated frequencies, after appropriate scaling, typically show good agreement with experimental data, aiding in the assignment of complex vibrational modes. semanticscholar.org
NMR Chemical Shifts: The chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which helps in the definitive assignment of NMR signals. mdpi.com
Electronic Properties: DFT can be used to simulate the UV-Vis spectrum by calculating the energies of electronic transitions. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic structure and reactivity. nih.gov
By correlating the theoretical data from DFT calculations with the experimental results from NMR, IR/Raman, and UV-Vis spectroscopy, a comprehensive and highly confident structural and electronic characterization of this compound can be achieved.
Molecular Geometry Optimization and Conformational Analysis
The first step in the computational investigation of this compound involves optimizing its molecular geometry to find the most stable three-dimensional structure. This process is typically performed using DFT methods, such as the B3LYP hybrid functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com The optimization calculation systematically alters the molecule's geometry to locate the minimum energy conformation on the potential energy surface.
Conformational analysis is crucial for molecules with flexible parts. For this compound, this involves analyzing the puckering of the chroman ring and the orientation of the trifluoromethyl group. While the benzene ring is planar, the dihydropyranone ring can adopt different conformations, such as a half-chair or twist-boat. In related heterocyclic systems, chair conformations have been found to be more stable. mdpi.com The rotational barrier of the C-CF₃ bond is also examined to identify the most stable rotamer, which is influenced by steric and electronic interactions with the rest of the molecule. Studies on similar fluorinated compounds have shown that fluorine substitution can significantly impact conformational preferences, often due to electrostatic interactions. semanticscholar.org The final optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles.
| Parameter | Typical Calculated Value (Å or °) | Methodology Note |
|---|---|---|
| C=C (Aromatic) | 1.36 - 1.40 Å | Calculated using DFT (B3LYP). Values are illustrative based on general chromone skeletons. |
| C=O (Carbonyl) | ~1.22 Å | |
| C-O-C (Ether) | ~119° | |
| C-CF₃ | ~1.50 Å |
Theoretical Vibrational Frequency Calculations and Spectral Assignment
Following geometry optimization, theoretical vibrational frequencies are calculated at the same level of theory. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The results are typically presented as a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR intensities and Raman activities. ethz.ch
However, theoretical frequencies calculated within the harmonic approximation are often higher than experimental values due to the neglect of anharmonicity. ias.ac.in To improve accuracy, the calculated frequencies are uniformly scaled by an empirical scaling factor, which depends on the computational method and basis set used (e.g., a factor of 0.96 for B3LYP/6-31G(d,p)). ias.ac.in
The scaled theoretical frequencies are then used to assign the experimental FT-IR and FT-Raman spectral bands to specific molecular vibrations. For this compound, key vibrational modes would include:
C=O stretching: A strong band expected in the 1680-1720 cm⁻¹ region.
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
C-F stretching: Strong absorptions typically found in the 1100-1300 cm⁻¹ range, characteristic of the CF₃ group. researchgate.net
C-O-C stretching: Asymmetric and symmetric stretching of the ether linkage in the chroman ring.
C-H stretching and bending: Aromatic and aliphatic C-H vibrations.
Potential Energy Distribution (PED) analysis is often employed to provide a quantitative assignment of each normal mode, clarifying the contribution of different internal coordinates to each vibration. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=O Stretch | 1680 - 1720 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| C-CF₃ Stretch | 1250 - 1280 | Strong |
| CF₃ Rocking/Bending | ~250 - 550 | Weak-Medium |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of this compound are investigated through analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical for understanding chemical reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO is likely centered on the electron-withdrawing carbonyl and trifluoromethyl groups. This distribution indicates that the molecule can act as both an electron donor and acceptor at different sites.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to denote electrostatic potential.
Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these would be expected around the carbonyl oxygen and the fluorine atoms of the trifluoromethyl group.
Blue regions (positive potential) indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms. The MEP map is a valuable tool for predicting intermolecular interactions and the most probable sites for chemical reactions. nih.govresearchgate.net
Prediction of NMR Chemical Shifts
Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose, typically performed at the DFT level of theory. mdpi.comjocpr.com Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.
For this compound, predictions would be made for ¹H, ¹³C, and ¹⁹F nuclei.
¹H NMR: Predictions would differentiate between the aromatic protons and the aliphatic protons on the chroman ring.
¹³C NMR: Calculations would help assign the signals for the carbonyl carbon, aromatic carbons, aliphatic carbons, and the carbon of the CF₃ group.
¹⁹F NMR: This is particularly important for fluorinated compounds. The chemical shift of the CF₃ group is highly sensitive to its electronic environment. nih.gov Computational predictions can aid in confirming the structure and understanding the electronic effects of the chroman-3-one (B94795) scaffold on the trifluoromethyl group. nih.govrsc.org
Comparing the theoretically predicted chemical shifts with experimental data serves as a powerful method for structural verification. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be included in calculations using models like the Polarizable Continuum Model (PCM). mdpi.com
Analysis of Quantum Molecular Descriptors
From the energies of the HOMO and LUMO, several quantum molecular descriptors can be calculated to quantify the global reactivity of this compound. mdpi.com These descriptors provide a quantitative framework for interpreting the principles of chemical reactivity. researchgate.net
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com
Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).
These descriptors help to classify this compound in terms of its reactivity, stability, and electronic nature, allowing for comparisons with other related compounds. nih.govresearchgate.net
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicator of chemical reactivity and stability. |
| Ionization Potential (I) | -E(HOMO) | Energy needed to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | Energy released upon gaining an electron. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud. |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power. |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I + A) / 2 | Capacity to accept electrons. |
Computational Studies of Redox Potentials and Reaction Mechanisms
Computational chemistry is also a valuable tool for investigating the electrochemical behavior and reaction mechanisms of molecules. The redox potentials of this compound can be predicted by calculating the Gibbs free energy change (ΔG) for the relevant reduction or oxidation half-reactions. This often involves optimizing the geometry of both the neutral molecule and its corresponding radical ion.
Furthermore, DFT calculations can be used to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation barriers. montclair.edu For example, one could study the mechanism of nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring. Such studies provide detailed mechanistic insights that are often difficult to obtain experimentally. By understanding the energetics of different reaction pathways, it is possible to predict the most likely products and rationalize observed reactivity. weizmann.ac.il
Exploration of Biological Activities and Mechanistic Insights
Anti-Cancer Research Applications
The chromanone scaffold is a recognized pharmacophore in the development of cytotoxic agents against various cancer cells. nih.govd-nb.info The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates, suggesting that 7-(Trifluoromethyl)chroman-3-one could exhibit significant anti-cancer properties. nih.govrsc.org
Chromanone derivatives have been shown to exert their anti-cancer effects through multiple cellular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov Studies on various chromanone analogues demonstrate that these compounds can trigger the intrinsic apoptotic pathway. This is often characterized by the depolarization of the mitochondrial membrane, the downregulation of anti-apoptotic proteins like Bcl-2, and the upregulation of pro-apoptotic proteins such as Bax. documentsdelivered.com
Furthermore, some chromone-based inhibitors have been found to target sirtuin 2 (SIRT2), a class III histone deacetylase. Inhibition of SIRT2 by these compounds leads to an increase in the acetylation of α-tubulin, which correlates with their antiproliferative effects in cancer cells. acs.org The trifluoromethyl group, in particular, has been shown to enhance the cytotoxic activity of metal-based complexes, with evidence pointing towards apoptosis as the mechanism of cell death. rsc.org Investigations into chalcone (B49325) derivatives, which are structurally related to the precursors of chromanones, also indicate that trifluoromethyl substitution can lead to cell cycle arrest at the G2/M phase and induction of apoptosis. nih.govresearchgate.net
The cytotoxic and antiproliferative activities of chromanone derivatives have been evaluated across a diverse panel of human cancer cell lines. Research has demonstrated the efficacy of these compounds against breast cancer (MCF-7, T47D, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) cell lines. nih.govresearchgate.net
For instance, certain novel chroman-4-one and chromone-based SIRT2 inhibitors have demonstrated potent antiproliferative effects in both MCF-7 breast cancer and A549 lung carcinoma cells. acs.org Other studies have synthesized chromanone derivatives containing thiazole (B1198619) moieties that showed selective cytotoxicity and induced apoptosis in the A549 lung cancer cell line. documentsdelivered.com The selective toxicity of some chromanones against cancer cells over normal cell lines highlights their therapeutic potential. nih.gov The data from these studies on related compounds suggest that this compound is a promising candidate for evaluation against these and other cancer cell lines.
Table 1: Cytotoxic Activity of Various Chromanone Derivatives on Human Cancer Cell Lines
| Compound Type | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Chromanone Derivatives | MCF-7, DU-145, A549 | Cytotoxicity, Induction of Apoptosis | nih.gov |
| 3-Benzylidene-4-chromanones | MCF-7, T47D, MDA-MB-231 | High Cytotoxicity, Apoptosis Induction | researchgate.net |
| Chroman-4-one SIRT2 Inhibitors | MCF-7, A549 | Antiproliferative Effects | acs.org |
Anti-inflammatory Properties and Pathway Modulation
The chromone (B188151) scaffold is well-documented for its anti-inflammatory effects, which are often mediated through the modulation of key signaling pathways involved in the inflammatory response. researchgate.net The presence of an electron-withdrawing trifluoromethyl group can potentially enhance this activity. nih.gov
Research on chromanone analogues has shown that they can significantly inhibit the production of pro-inflammatory mediators. nih.gov A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. nih.govnih.gov Studies show that chromanone derivatives can prevent the translocation of NF-κB from the cytoplasm into the nucleus in microglia cells. nih.gov This action suppresses the expression of downstream inflammatory genes, leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.gov
In addition to the NF-κB pathway, chromone derivatives have been found to modulate the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov Specifically, some compounds inhibit the activation of p38 MAPK, which plays a crucial role in the production of inflammatory cytokines. nih.gov This inhibition can occur through the disruption of upstream signaling complexes, such as the TRAF6-ASK1 complex, which is dependent on reactive oxygen species (ROS). nih.gov By targeting these critical pathways, chromanone-based compounds, likely including this compound, can exert potent anti-inflammatory effects.
Table 2: Anti-inflammatory Mechanisms of Chromone and Chromanone Derivatives
| Compound Class | Key Pathway Modulated | Effect | Cell Line | Reference |
|---|---|---|---|---|
| Chromanone Analogues | TLR4/TAK1/NF-κB, PI3K/Akt | Decreased TNF-α, IL-6, IL-1β | BV-2 (microglia) | nih.gov |
| Chromone Derivative (DCO-6) | ROS/TRAF6/ASK1/p38 | Decreased NO, IL-1β, IL-6 | RAW264.7 | nih.gov |
| Chromone-Amide Derivatives | Nitric Oxide (NO) Production | Inhibition of NO release | RAW264.7 | nih.gov |
Antioxidant Mechanisms and Radical Scavenging Capabilities
The chromone core is a privileged structure known for its antioxidant properties and ability to scavenge harmful free radicals. nih.govnih.gov While antioxidant activity in flavonoids and related compounds is often attributed to hydroxyl groups, research indicates that other substituents can play a crucial role. nih.gov
Notably, the presence of electronegative atoms or groups can significantly enhance radical scavenging activity. orientjchem.org A study on the structure-activity relationships of various chromone derivatives found that a compound featuring a trifluoromethylphenyl group, specifically 7,8-dihydroxy-2-(3'-trifluoromethyl-phenyl)-3-(3''-trifluoromethylbenzoyl)chromone, exhibited exceptionally high antioxidant activity in a DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. researchgate.net Its activity (EC50 = 2.58 µM) was more than 10 times higher than that of the reference antioxidant, Trolox. researchgate.net This finding strongly suggests that the trifluoromethyl group can contribute positively to radical scavenging capabilities, challenging the notion that only hydroxyl groups are responsible for such effects. The mechanism likely involves the stabilization of the radical species formed after hydrogen or electron donation, a property that can be influenced by the strong electron-withdrawing nature of the -CF3 group.
Table 3: Radical Scavenging Activity of Selected Chromone Derivatives
| Compound | Assay | Activity (EC50) | Comparison | Reference |
|---|---|---|---|---|
| 7,8-dihydroxy-2-(3'-trifluoromethyl-phenyl)-3-(3''-trifluoromethylbenzoyl)chromone | DPPH | 2.58 µM | >10x more active than Trolox | researchgate.net |
| Trolox (Reference) | DPPH | 50.08 µM | Standard Antioxidant | researchgate.net |
Enzyme Inhibition Studies
The structural motifs within this compound make it a compelling candidate for enzyme inhibition, particularly for enzymes that are targeted by ketone-containing molecules.
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in regulating the levels of endogenous signaling lipids, including the endocannabinoid anandamide. Inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. researchgate.net
One of the earliest and most potent classes of FAAH inhibitors are compounds containing a trifluoromethyl ketone moiety. researchgate.netnih.gov The trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic. This allows the ketone to be attacked by the catalytic serine residue in the FAAH active site, forming a stable, yet reversible, covalent hemiacetal adduct. nih.gov This adduct mimics the tetrahedral transition state of amide hydrolysis, resulting in potent inhibition of the enzyme. taylorfrancis.com
Given that this compound possesses a ketone at the 3-position and a trifluoromethyl group on the aromatic ring, its structure is analogous to known FAAH inhibitors. The chroman framework can serve as the lipophilic tail that interacts with the enzyme's binding pocket. nih.gov Therefore, it is highly plausible that this compound could function as an effective FAAH inhibitor, a hypothesis that warrants direct experimental investigation.
Investigations into Other Enzyme Targets (e.g., Kinases, Urease)
The chromone and chroman-4-one scaffolds are recognized for their ability to interact with a variety of enzymes, and derivatives of this compound are subjects of investigation for their potential as enzyme inhibitors.
Kinase Inhibition: Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer, making them important therapeutic targets. Chromone derivatives have been identified as promising kinase inhibitors. For instance, certain furochromone derivatives have shown significant inhibitory activity against p38α MAP kinase, an enzyme highly expressed in invasive breast cancers nih.gov. Screening of kinase inhibitor libraries has identified compounds that effectively suppress the growth of cancer cells, highlighting the potential of kinase-targeted therapies nih.govchemicalkinomics.com. The trifluoromethyl group can enhance binding affinity to kinase active sites. The development of potent inhibitors against mutants of c-KIT kinase for gastrointestinal stromal tumors has involved molecules containing a trifluoromethylphenyl moiety researchgate.net. Given this precedent, this compound derivatives are considered plausible candidates for kinase inhibitor screening programs.
Urease Inhibition: Urease, a nickel-containing enzyme, is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its inhibition is a therapeutic strategy for treating infections and related conditions like peptic ulcers and urolithiasis mdpi.com. Various classes of organic compounds, including quinones and their hydroquinone (B1673460) precursors, have been shown to inhibit urease effectively nih.govnih.govresearchgate.net. Studies on extracts from the Cinnamomum genus have also identified terpenes as competitive inhibitors of urease mdpi.com. While direct studies on this compound are limited, the chromanone scaffold provides a basis for exploring its potential as a urease inhibitor. The electron-withdrawing nature of the CF3 group could influence the interaction with the enzyme's active site.
Antimicrobial and Antiviral Activity Assessments
The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a well-established strategy for enhancing antimicrobial and antiviral properties rsc.orgmdpi.comsciforum.netresearchgate.net.
Antibacterial and Antifungal Activity: Fluorinated chalcones, which share a common precursor with chromanones, have demonstrated significant antibacterial and antifungal properties. Studies have shown that chalcones substituted with trifluoromethyl and trifluoromethoxy groups are effective against various pathogenic bacterial and fungal strains nih.govresearchgate.netnih.gov. Similarly, novel synthetic tricyclic flavonoids have exhibited high antimicrobial activity, particularly against Staphylococcus aureus mdpi.com. The presence of a trifluoromethyl group can increase the lipophilicity of a molecule, potentially enhancing its ability to penetrate microbial cell membranes nih.gov. Research on fluorine-containing chromone-tetrazoles also indicates that fluorine substitution on the chromone ring can enhance antibacterial activity researchgate.net. These findings support the investigation of this compound and its derivatives as potential antimicrobial agents.
Antiviral Activity: The chromone core is a known pharmacophore for antiviral activity researchgate.net. The introduction of a trifluoromethyl group is a common strategy in the development of antiviral drugs, as it can improve metabolic stability and binding affinity mdpi.com. For example, α-trifluoromethyl-α,β-unsaturated lactones have been identified as inhibitors of the influenza virus polymerase nih.gov. Studies on trifluoromethylthiolane derivatives have shown significant inhibition of Herpes simplex virus type 1 (HSV-1) reproduction mdpi.comsciforum.netresearchgate.net. The unique properties conferred by the CF3 group suggest that this compound is a scaffold with potential for the development of novel antiviral agents.
Receptor Binding and Modulation Studies (e.g., Benzodiazepine (B76468) Receptors)
The interaction of small molecules with central nervous system (CNS) receptors is a critical area of drug discovery. Benzodiazepine receptors (BzR), part of the GABAA receptor complex, are important targets for anxiolytic, sedative, and anticonvulsant drugs.
While direct binding studies of this compound to benzodiazepine receptors are not extensively documented, research on other heterocyclic structures provides some insights. Different classes of benzodiazepines bind with distinct modes to GABAA receptors, and subtle structural changes, such as the chirality of a methyl group, can significantly alter binding affinity and subtype selectivity nih.gov. Studies on N-(indol-3-ylglyoxylyl)amine derivatives have identified compounds with high affinity for the BzR, acting as partial agonists or inverse agonists nih.gov. The electronic structure of a ligand is a key determinant of its receptor affinity chemrj.org. The electron-withdrawing trifluoromethyl group on the this compound scaffold would significantly alter its electronic properties, which could influence its binding potential to receptors like the BzR. Further investigation is required to determine if this scaffold can be optimized to achieve significant affinity and specific modulatory effects at benzodiazepine or other CNS receptors.
Computational Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein, providing insights into potential biological activity at a molecular level journalijar.comnih.gov. This approach has been applied to various chromone derivatives to understand their interactions with biological targets.
Docking studies have been instrumental in elucidating the binding modes of furochromone derivatives with p38α MAP kinase, revealing key interactions with amino acid residues in the enzyme's active site nih.gov. Similarly, computational analyses have been used to explore the anticancer activity of other chromone derivatives nih.govresearchgate.net. The insights gained from these studies help in the rational design of more potent and selective inhibitors. For this compound, docking studies can predict how the trifluoromethyl group at the 7-position influences binding. The CF3 group can participate in multipolar interactions with the protein backbone, potentially enhancing binding affinity. Computational algorithms can identify "fluorophilic sites" within a protein's binding pocket, guiding the strategic placement of fluorine atoms to optimize ligand-target interactions.
| Compound Class | Target Protein | Key Findings from Docking Studies |
| Furochromone derivatives | p38α MAP Kinase | Highlighted scores, mode of binding, and important interactions with amino acid residues. nih.gov |
| Dihydropyranochromenes | Various (e.g., for liver fibrosis) | Predicts binding conformations and affinities to target proteins. nih.gov |
| Various Ligands | Bcl-2 Receptor | Visualized hydrogen bonds, van der Waals, and pi interactions with key amino acid residues. journalijar.com |
| Deep-sea fungal metabolites | SIRT3 Protein | Identified potential inhibitors with high binding affinities. plos.org |
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial information on how different chemical modifications to a core scaffold affect its biological activity. For chromone and chromanone derivatives, SAR studies have been conducted for various biological targets.
Key structural features that influence the activity of chromone derivatives have been identified. For instance, in a series of inhibitors for the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent at position 5 was found to be important nih.gov. For anti-inflammatory activity, a methoxy (B1213986) group at the 7-position of the chromone ring was shown to significantly impact the inhibition of superoxide (B77818) anion generation in neutrophils nih.gov. In the case of 4-chromanones, SAR studies revealed that the presence of two free hydroxyl groups on the scaffold is optimal for Gram-positive antibacterial activity, as increased polarity from additional hydroxyls can decrease bacterial membrane penetration acs.org. The nature and length of alkyl chains at the 2-position also modulate antibacterial potency acs.org.
For this compound, the CF3 group at the 7-position is a key modulator. As a strong electron-withdrawing group, it influences the electronic distribution of the entire aromatic ring system, which can affect interactions with biological targets. Statistical analysis of methyl vs. trifluoromethyl substitutions has shown that while the CF3 group does not improve bioactivity on average, in specific cases, it can increase biological activity by an order of magnitude or more, particularly when placed on a benzene (B151609) ring researchgate.net.
Influence of Trifluoromethyl Group on Lipophilicity, Metabolic Stability, and Bioavailability
The trifluoromethyl group is one of the most important functional groups in medicinal chemistry due to its profound effects on key pharmacokinetic properties researchgate.netnih.govmdpi.com.
Metabolic Stability: One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability researchgate.netmdpi.comnih.gov. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond nih.gov. This makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile methyl or hydrogen group with a CF3 group, chemists can block a site of metabolism, thereby increasing the half-life and duration of action of a drug candidate nih.govacs.org.
Bioavailability: The combined effects of increased lipophilicity and metabolic stability often lead to improved oral bioavailability mdpi.comnih.gov. Enhanced membrane permeability facilitates absorption from the gastrointestinal tract, while increased metabolic stability reduces first-pass metabolism in the liver. These factors contribute to a greater fraction of the administered dose reaching systemic circulation. The unique electronic properties, lipophilicity, and metabolic robustness conferred by the trifluoromethyl group make this compound a promising scaffold for the development of new therapeutic agents with favorable pharmacokinetic profiles researchgate.netresearchgate.netnih.gov.
Future Research Directions and Emerging Opportunities
Design and Synthesis of Next-Generation 7-(Trifluoromethyl)chroman-3-one Derivatives
The development of novel and efficient synthetic methodologies is crucial for exploring the full potential of the this compound scaffold. Future efforts will likely focus on creating libraries of derivatives to systematically probe structure-activity relationships (SAR).
Key Synthetic Strategies:
Multicomponent Reactions: One-pot, three-component reactions, which have been successfully used for other chroman-2,4-dione derivatives, could be adapted for the synthesis of novel 3-substituted this compound analogues. nih.gov This approach offers efficiency and atom economy, allowing for the rapid generation of diverse structures. researchgate.net
Functionalization at Key Positions: Research on related chromones and chromanones has shown that substitution at various positions on the heterocyclic ring system can dramatically influence biological activity. nih.govdigitellinc.com Future work should explore the introduction of a wide range of substituents at the C-2, C-3, and other available positions on the aromatic ring of this compound. For instance, the synthesis of spiro-fused derivatives, which has been explored with other chromanones, could lead to compounds with unique three-dimensional structures and potentially novel biological activities. nih.gov
Catalyst-Free and Greener Methods: The development of catalyst-free synthesis methods, as demonstrated for related α-trifluoromethylated coumarins, presents an environmentally friendly and cost-effective route for producing derivatives. nih.gov Ultrasound-promoted synthesis in aqueous media is another green chemistry approach that has been applied to chroman-2,4-diones and could be explored for this scaffold. nih.gov
A systematic approach to derivatization will be essential for building a comprehensive understanding of how structural modifications impact the compound's properties.
Deeper Elucidation of Biological and Mechanistic Pathways
While the biological profile of this compound itself is largely unexplored, the broader family of chromanones and fluorinated heterocycles exhibits a wide range of pharmacological activities, suggesting promising avenues for investigation. researchgate.netnih.govnih.gov
Potential Biological Activities for Investigation:
| Potential Activity | Rationale based on Related Compounds | Potential Mechanisms |
| Anticancer | Chromone (B188151) derivatives have shown cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer. nih.govresearchgate.netresearchgate.net | Inhibition of key enzymes like kinases (e.g., PI3Kδ), interaction with DNA, induction of apoptosis, and cell cycle arrest. researchgate.netafricaresearchconnects.comnih.gov |
| Antifungal | Coumarin (B35378) derivatives containing a trifluoromethyl group have demonstrated significant antifungal properties. nih.gov | Disruption of fungal cell membranes, inhibition of essential fungal enzymes. |
| Neuroprotection | Chromanones are recognized as effective enzyme inhibitors associated with neurodegenerative diseases. digitellinc.com Some derivatives act as monoamine oxidase (MAO) inhibitors. nih.gov | Inhibition of enzymes like MAO-B or acetylcholinesterase (AChE), reduction of oxidative stress in neuronal cells. benchchem.comnih.govnih.gov |
| Anti-inflammatory | Chromanones have been investigated for their ability to inhibit nitric oxide (NO) production, a key mediator in inflammation. nih.gov | Inhibition of enzymes like cyclooxygenase (COX) or modulation of inflammatory pathways such as those involving P2Y6 receptors. nih.govnih.gov |
Future research must move beyond preliminary screening to pinpoint the specific molecular targets of active derivatives. Mechanistic studies, including enzyme kinetics, binding assays, and cellular pathway analysis, will be critical to understand how these molecules exert their biological effects. For example, investigating the ability of these compounds to bind to DNA or inhibit specific kinases like PI3Kδ could reveal novel therapeutic applications. africaresearchconnects.comnih.gov
Integration of Advanced Computational Methodologies for Predictive Chemical Biology
In silico techniques are indispensable tools for accelerating the drug discovery and development process. For this compound, computational chemistry can guide the rational design of new derivatives and help elucidate their mechanisms of action. nih.govnih.gov
Key Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Molecular Field Analysis (MFA), have been successfully applied to other chromone derivatives to build predictive models for activities like antioxidant potential. nih.govresearchgate.netnih.gov Such models can identify the key steric and electrostatic features required for biological activity, guiding the synthesis of more potent compounds.
Molecular Docking: Docking simulations can predict the binding modes and affinities of this compound derivatives with various biological targets, such as enzymes (e.g., kinases, MAO, AChE) and receptors. nih.govd-nb.infomdpi.com This information is invaluable for understanding the molecular basis of activity and for designing derivatives with improved target specificity.
Density Functional Theory (DFT) and Molecular Dynamics (MD): DFT calculations can be used to investigate the electronic properties of the molecules, such as the HOMO-LUMO energy gap, which relates to their reactivity and stability. nih.govd-nb.info MD simulations can then be used to study the stability of ligand-protein complexes over time, providing insights into the dynamics of the interaction. nih.govmdpi.com
The following table summarizes the application of these computational tools in the study of related chromone scaffolds:
| Computational Method | Application | Key Insights | Reference |
| 3D-QSAR / MFA | Predicting antioxidant activity of synthetic chromones. | Identified that dihydroxy substitution on the A-ring is essential for radical scavenging activity. | nih.govresearchgate.net |
| Molecular Docking | Investigating binding of chromanone hybrids to cholinesterases. | Elucidated plausible binding interactions and supported in vitro findings. | nih.gov |
| DFT / QTAIM | Analyzing electronic properties and antitumor activity of chromone derivatives. | Correlated electronic properties (e.g., energy gap) with biological activity. | d-nb.inforesearchgate.net |
| MD Simulations | Assessing the stability of chromone derivatives in the active site of anti-diabetic targets. | Confirmed the stability of protein-ligand complexes predicted by docking. | nih.gov |
By integrating these computational methodologies, researchers can adopt a more targeted and efficient approach to exploring the chemical biology of this compound.
Exploration of Novel Applications in Interdisciplinary Scientific Fields
The unique properties of the this compound scaffold open up possibilities for its use beyond traditional medicinal chemistry.
Agricultural Science: Given the demonstrated antifungal activity of related trifluoromethyl-containing coumarins, derivatives of this compound could be developed as novel fungicides for crop protection. nih.gov The stability imparted by the trifluoromethyl group is a desirable trait for agrochemicals.
Materials Science: Chromone and coumarin cores are known fluorescent scaffolds. mdpi.com The specific photophysical properties of this compound and its derivatives could be explored for applications in developing new dyes, fluorescent probes, or sensors. Their use as emitters in organic light-emitting diodes (OLEDs) is another potential avenue.
Chemical Biology Probes: Derivatives of this compound could be designed as chemical probes to study biological pathways. For example, a fluorescently tagged version could be used to visualize the localization and dynamics of a specific protein target within cells.
The exploration of these interdisciplinary applications will require collaboration between chemists, biologists, materials scientists, and agricultural scientists to fully realize the potential of this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(Trifluoromethyl)chroman-3-one, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis often involves multi-step functionalization of chroman-3-one scaffolds. For example, trifluoromethyl groups can be introduced via nucleophilic substitution or transition-metal-catalyzed reactions. Post-synthesis, liquid chromatography-mass spectrometry (LCMS) is critical for confirming molecular weight (e.g., m/z values such as 715 [M+H]+ ), while high-performance liquid chromatography (HPLC) under conditions like SMD-TFA05 validates purity (retention time: 1.29 minutes ). Nuclear magnetic resonance (NMR) spectroscopy further confirms regioselectivity and structural integrity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement ) resolves bond lengths and angles, particularly for stereochemical assignments. Spectroscopic techniques, including , are essential for verifying trifluoromethyl group incorporation. For ambiguous cases, ORTEP-III with a graphical interface (e.g., ORTEP-3 ) visualizes electron density maps to resolve structural ambiguities.
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from twinning or poor data resolution. SHELXL’s robust refinement algorithms handle high-resolution or twinned data . Cross-validation using the WinGX suite integrates multiple tools (e.g., PLATON for symmetry checks) to identify and correct systematic errors. For dynamic disorder in the trifluoromethyl group, restrained refinement with anisotropic displacement parameters improves model accuracy.
Q. What strategies optimize reaction conditions for introducing trifluoromethyl groups into chroman-3-one derivatives?
- Methodological Answer : Solvent polarity and catalyst selection are critical. Polar aprotic solvents (e.g., DMF) enhance electrophilic trifluoromethylation, while palladium catalysts improve coupling efficiency in aromatic systems . Kinetic studies via time-resolved LCMS (e.g., monitoring intermediates ) identify optimal reaction windows. Contradictory results from varying conditions (e.g., temperature-dependent byproduct formation ) require Design of Experiments (DoE) frameworks to balance yield and purity .
Q. How do researchers analyze conflicting spectral data (e.g., NMR vs. X-ray) for trifluoromethyl-containing chromanones?
- Methodological Answer : NMR may suggest conformational flexibility, while X-ray data provide static snapshots. For example, chemical shifts for the trifluoromethyl group should align with X-ray-derived torsion angles. If discrepancies persist, variable-temperature NMR or density functional theory (DFT) calculations (using software referenced in crystallography pipelines ) reconcile dynamic behavior with crystallographic models.
Q. What computational tools assist in predicting the physicochemical properties of this compound?
- Methodological Answer : LogP and solubility predictions use tools like XLOGP3 or SILICOS-IT, though discrepancies arise due to the compound’s high fluorine content . Molecular dynamics simulations (e.g., GROMACS) model interactions in biological matrices, while Gaussian-based DFT optimizes ground-state geometries for docking studies.
Methodological Notes
- Experimental Design : Align objectives with analytical capabilities (e.g., prioritizing LCMS/HPLC for purity-driven syntheses ). Use research frameworks emphasizing phased data collection .
- Data Contradictions : Address analytical conflicts by triangulating multiple techniques (e.g., XRD + NMR + computational modeling ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
